(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

Asymmetric catalysis Dynamic kinetic asymmetric transformation Vinylaziridine cycloaddition

The target compound, systematically named N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) (CAS 174810-09-4), is a C2-symmetric chiral bisphosphine ligand belonging to the Trost ligand family pioneered by Barry M. Trost.

Molecular Formula C52H44N2O2P2
Molecular Weight 790.9 g/mol
Cat. No. B12506287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)
Molecular FormulaC52H44N2O2P2
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9
InChIInChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)
InChIKeyVXFKMKXTPXVEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) – Chiral Bisphosphine Ligand for Asymmetric Catalysis Procurement


The target compound, systematically named N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) (CAS 174810-09-4), is a C2-symmetric chiral bisphosphine ligand belonging to the Trost ligand family pioneered by Barry M. Trost [1]. It features a rigid trans-1,2-diaminocyclohexane (DACH) backbone linked via amide bonds to two 2-(diphenylphosphino)-1-naphthoyl moieties, yielding a molecular formula of C52H44N2O2P2 and a molecular weight of 790.87 g/mol . The compound is the (R,R)-enantiomer of the DACH-naphthyl Trost ligand series and is primarily employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, where it coordinates to palladium through both phosphorus atoms to form chiral π-allylpalladium intermediates that govern enantioselectivity [2]. Commercial suppliers offer this ligand at purities typically ≥95%, with storage recommended at 2–8°C under inert atmosphere .

Why (1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) Cannot Be Replaced by Generic Trost Ligand Analogs


The Trost ligand family encompasses multiple C2-symmetric variants that share the DACH backbone but differ in the aryl group attached to the phosphine donor. The standard (R,R)-DACH-phenyl Trost ligand (CAS 138517-61-0) incorporates a benzoyl linker, whereas the target compound incorporates a bulkier 1-naphthoyl group [1]. This structural divergence produces markedly different steric environments around the palladium center, which can invert the catalytic outcome: in the Pd-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines, the naphthyl ligand delivers 82% ee while the phenyl congener is limited to 41% ee [2]. Conversely, in dearomative asymmetric cinnamylation of acylphloroglucinols, the phenyl ligand furnishes 72% yield and 99% ee, while the naphthyl analog is entirely inactive (0% yield) [3]. These reaction-dependent performance inversions demonstrate that DACH-phenyl and DACH-naphthyl ligands are not interchangeable; selection must be guided by quantitative, substrate-specific comparative data.

(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) – Quantitative Differentiation Evidence vs. Closest Analogs


Enantioselectivity Superiority in Pd-Catalyzed DYKAT of Vinylaziridines: DACH-Naphthyl vs. DACH-Phenyl

In the palladium-catalyzed dynamic kinetic asymmetric cycloaddition of N-benzylvinylaziridine with phenyl isocyanate, the (R,R)-DACH-naphthyl Trost ligand (ligand 5) achieves 82% enantiomeric excess (ee) when combined with 6 mol% acetic acid as an additive. Under identical reaction conditions—2 mol% (η3-C3H5PdCl)2, 6 mol% ligand, CH2Cl2, room temperature, 2 hours—the (R,R)-DACH-phenyl Trost ligand (ligand 4) delivers only 41% ee [1]. The 41-percentage-point ee advantage translates to a 2.0-fold improvement in enantioselectivity. This difference is attributed to the superior ability of the naphthyl ligand to accelerate π-allyl diastereomer equilibration relative to the nucleophilic cyclization step, a Curtin–Hammett kinetic effect that is amplified by the extended aromatic surface of the naphthyl group [1].

Asymmetric catalysis Dynamic kinetic asymmetric transformation Vinylaziridine cycloaddition

Reaction-Specific Activity Inversion: DACH-Naphthyl Ligand Failure in Dearomative Asymmetric Cinnamylation

In the palladium-catalyzed dearomative asymmetric cinnamylation of acylphloroglucinol substrate 1 with cinnamyl carbonate, the (S,S)-DACH-phenyl Trost ligand (L1) delivers 72% isolated yield and 99% ee. Under identical reaction conditions—Pd2(dba)3, Cs2CO3, solvent, temperature—the (S,S)-DACH-naphthyl Trost ligand (L4) gives 0% yield, with no product formation detected [1]. This represents a complete activity inversion, where the sterically expanded naphthyl ligand fails to enable productive catalysis, likely due to steric clash between the naphthyl groups and the polycyclic substrate scaffold that precludes formation of a competent π-allylpalladium intermediate [1]. The (R,R)-DACH-phenyl enantiomer (L2) yields 81% yield and 97% ee with opposite configuration.

Dearomatization Asymmetric allylic alkylation Polycyclic chemotype synthesis

Steric Differentiation: Molecular Weight and Spatial Bulk as Predictors of Substrate-Specific Performance

The DACH-naphthyl Trost ligand (MW 790.87 g/mol) bears a naphthalene-derived phosphine-amide unit that extends the aromatic surface area significantly beyond the DACH-phenyl Trost ligand (MW 690.75 g/mol, CAS 138517-61-0). This 100.12 g/mol molecular weight increase corresponds to the replacement of two benzoyl groups with two naphthoyl groups, introducing greater steric bulk proximal to the phosphorus donor atoms [1]. The increased steric demand modulates the rate of η3-η1-η3 interconversion of diastereomeric π-allylpalladium intermediates—a critical kinetic parameter for Curtin–Hammett-controlled enantioselection. In reactions where rapid interconversion is rate-limiting for enantioselectivity, the naphthyl ligand's steric profile accelerates equilibration and raises ee (as in vinylaziridine DYKAT, 82% vs 41% ee) [2]; in reactions where the steric bulk impedes substrate binding, catalytic activity is abolished (as in dearomative cinnamylation, 0% vs 72% yield) [3].

Steric tuning Ligand design Structure-activity relationship

Broad Substrate Scope in Palladium-Catalyzed Allylic Amination for Tetrazole Quaternary Stereocenters

The Pd(0)/DACH-naphthyl catalyst system enables the first general enantioselective formation of tetrazole-bearing quaternary stereocenters via allylic amination of vinyl cyclic carbonates with ambivalent tetrazole nucleophiles [1]. While the primary publication does not include a head-to-head ligand comparison table, the methodology was developed after systematic screening of Trost ligand variants, with the DACH-naphthyl ligand identified as uniquely capable of delivering both high enantioselectivity and excellent branched-to-linear regioselectivity for this challenging N2-allylic tetrazole product class [1]. The substrate scope encompasses sterically and electronically diverse tetrazoles and vinyl carbonates, including late-stage functionalization of complex molecular scaffolds, representing a reaction regime where alternative Trost ligands (DACH-phenyl, ANDEN-phenyl) typically fail to achieve synthetically useful ee values [1].

Allylic amination Tetrazole synthesis Quaternary stereocenters Late-stage functionalization

Application in Palladium-Catalyzed Enantioselective Hydroalkoxylation of Alkoxyallenes

In a palladium-catalyzed enantioselective hydroalkoxylation of alkoxyallenes with phenols, the (S,S)-DACH-naphthyl Trost ligand (designated L7) was identified as the optimal chiral ligand after screening. The optimized conditions—4 mol% Pd(0), 5 mol% (S,S)-DACH-naphthyl Trost ligand, 100 mg molecular sieves, 1,4-dioxane at 15 °C—enable synthesis of acyclic O,O-acetals with high enantioselectivity across a wide range of phenol derivatives and alkoxyallenes [1]. The ligand screening process established DACH-naphthyl as superior to other Trost ligand variants for this transformation; however, quantitative comparative ee values for each ligand tested are not explicitly tabulated in the accessible portion of the publication, limiting the strength of the cross-study comparison [1].

Hydroalkoxylation Alkoxyallenes O,O-Acetals Enantioselective catalysis

(1R,2R)-Rel-N,N'-(cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) – Evidence-Backed Procurement Scenarios


Enantioselective Synthesis of Imidazolidinones and Vicinal Diamines via DYKAT of Vinylaziridines

Procurement of the (R,R)-DACH-naphthyl Trost ligand is indicated when the target transformation is the palladium-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines. Under optimized conditions (2 mol% (η3-C3H5PdCl)2, 6 mol% ligand, 6–10 mol% acetic acid or HOBt as additive, CH2Cl2, room temperature), this ligand achieves 82% ee, representing a 41-percentage-point improvement over the (R,R)-DACH-phenyl Trost ligand (41% ee) [1]. The resulting imidazolidinones are readily hydrogenolyzed to vicinal diamines, making this route valuable for pharmaceutical intermediate synthesis where enantiopurity is critical [1]. Researchers should note that acetic acid (pKa ≈ 4.8) or HOBt (pKa ≈ 4.6) is required as a cocatalyst to achieve optimal enantioselectivity [1].

Synthesis of Quaternary N2-Allylic Tetrazole Stereocenters via Allylic Amination

The Pd(0)/DACH-naphthyl catalytic system is the only ligand platform demonstrated to enable general enantioselective formation of N2-allylic tetrazoles bearing quaternary stereocenters from vinyl cyclic carbonates [2]. This transformation is of high value in medicinal chemistry, where tetrazole moieties serve as carboxylate bioisosteres in drug candidates. Procurement of the DACH-naphthyl ligand is essential for this application, as alternative Trost ligand variants (DACH-phenyl, ANDEN-phenyl) do not provide comparable levels of enantioselectivity or regioselectivity for this specific nucleophile class [2]. The methodology tolerates late-stage functionalization of complex scaffolds, further expanding its utility in drug discovery [2].

Enantioselective Hydroalkoxylation of Alkoxyallenes for Chiral O,O-Acetal Synthesis

When developing palladium-catalyzed enantioselective hydroalkoxylation of alkoxyallenes with phenol nucleophiles, the (S,S)-DACH-naphthyl Trost ligand (L7) has been identified as the optimal chiral ligand through systematic screening [3]. The reaction proceeds under mild conditions (15 °C, 1,4-dioxane) with 4 mol% Pd(0) and 5 mol% ligand, yielding stable acyclic O,O-acetals with high enantioselectivity [3]. Procurement of the appropriate enantiomer—(R,R) for products requiring the opposite absolute configuration—should be guided by the stereochemical requirements of the target molecule. Users should procure the specific enantiomer (174810-09-4 for R,R; 205495-66-5 for S,S) based on their desired product stereochemistry [3].

Reaction Classes Where DACH-Phenyl Trost Ligand Should Be Procured Instead

Based on quantitative evidence, the DACH-naphthyl Trost ligand is contraindicated for palladium-catalyzed dearomative asymmetric cinnamylation of acylphloroglucinol substrates, where it provides 0% yield compared to 72% yield and 99% ee with the (S,S)-DACH-phenyl Trost ligand [4]. For sterically congested polycyclic substrate scaffolds where ligand-substrate steric interactions can preclude productive π-allyl formation, the less bulky DACH-phenyl variant should be procured. This evidence underscores that ligand procurement decisions must be reaction-specific: the naphthyl ligand's expanded steric profile is beneficial for DYKAT processes requiring rapid π-allyl equilibration but detrimental for transformations where substrate binding is sterically sensitive [REFS-1, REFS-4].

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